4-Chloro-5-hydroxynicotinaldehyde
Description
Historical Context and Evolution of Pyridine (B92270) Carboxaldehyde Synthesis
The synthesis of the pyridine ring system has a rich history, with foundational methods developed in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first reported in 1881, involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. sid.ir Another classical method, the Chichibabin pyridine synthesis (1924), utilizes the condensation of aldehydes and ketones with ammonia. nih.gov
The introduction of a carboxaldehyde (formyl) group onto a pre-existing pyridine ring, particularly one activated by an electron-donating group like a hydroxyl substituent, is often achieved through electrophilic substitution. A key reaction in this context is the Vilsmeier-Haack reaction. ijpcbs.comnumberanalytics.com This method employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org The resulting electrophilic chloroiminium ion, also known as the Vilsmeier-Haack reagent, attacks the electron-rich pyridine ring (in this case, a 3-hydroxypyridine (B118123) derivative) to introduce a formyl group after hydrolysis. numberanalytics.comorganic-chemistry.org This reaction is a powerful tool for synthesizing a wide array of aromatic and heteroaromatic aldehydes. ijpcbs.com
Structural Significance of 4-Chloro-5-hydroxynicotinaldehyde within Pyridine Derivatives
The pyridine ring itself is a fundamental heterocyclic structure found in numerous biologically active compounds and pharmaceuticals. nih.gov The functional groups on this core structure modulate its chemical behavior:
Hydroxyl Group (-OH) at C5: This electron-donating group activates the pyridine ring, making it more susceptible to electrophilic aromatic substitution. Its presence is crucial for reactions like the Vilsmeier-Haack formylation to introduce the aldehyde group.
Chlorine Atom (-Cl) at C4: As an electron-withdrawing halogen, the chlorine atom influences the electron density of the ring and its reactivity. Halogen atoms are known to participate in halogen bonding, a type of non-covalent interaction that can be significant in the binding of molecules to biological targets, making halogenated compounds prominent in medicinal chemistry.
Aldehyde Group (-CHO) at C3: The aldehyde is a versatile functional group that can undergo a wide range of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form imines or larger, more complex molecules.
The combination of these groups makes this compound a valuable building block for synthesizing a variety of more complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1060804-55-8 |
| Molecular Formula | C₆H₄ClNO₂ |
| Molecular Weight | 157.55 g/mol |
| Boiling Point (Predicted) | 358.8±37.0 °C |
| Density (Predicted) | 1.504±0.06 g/cm³ |
Data sourced from publicly available chemical supplier databases. chemicalbook.combldpharm.com
Current Academic Research Trends and Future Perspectives in Nicotinaldehyde Chemistry
Current research involving nicotinaldehyde and its derivatives is multifaceted, spanning medicinal chemistry, materials science, and biochemistry. Substituted nicotinaldehydes are recognized as potent inhibitors of nicotinamidase enzymes, which are crucial for NAD+ metabolism in various organisms. nih.gov This inhibitory action makes them interesting candidates for developing novel therapeutic agents.
The synthetic versatility of compounds like this compound allows them to serve as intermediates in the synthesis of novel compounds with potential applications in various fields. For example, related halogenated nicotinaldehyde derivatives are used as precursors for potential anticancer agents. Furthermore, the electronic properties of substituted pyridines are being harnessed to develop novel materials, such as those with non-linear optical (NLO) properties, which are of interest in photonics and electronics. researchgate.net
Table 2: Research Applications of Substituted Nicotinaldehydes
| Research Area | Application | Key Findings |
|---|---|---|
| Biochemistry | Enzyme Inhibition | Nicotinaldehydes are potent, competitive inhibitors of nicotinamidase enzymes. nih.gov |
| Medicinal Chemistry | Synthesis of Bioactive Molecules | Halogenated nicotinaldehydes are intermediates in the synthesis of potential anticancer agents. |
| Materials Science | Non-Linear Optical (NLO) Materials | Donor-acceptor configured nicotinaldehyde derivatives are explored for their NLO properties. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-3,10H |
InChI Key |
QNBKOYDBDAOHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Hydroxynicotinaldehyde
Retrosynthetic Analysis of 4-Chloro-5-hydroxynicotinaldehyde
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.combibliotekanauki.pl It involves breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-halogen, carbon-oxygen, and carbon-aldehyde bonds on the pyridine (B92270) ring. The primary retrosynthetic approach would involve the disconnection of the aldehyde, hydroxyl, and chloro groups to identify a suitable pyridine-based precursor. A plausible retrosynthetic pathway might start with disconnecting the aldehyde group, leading back to a 4-chloro-5-hydroxypyridine derivative. Further disconnection of the hydroxyl and chloro groups would then point towards simpler pyridine precursors.
Precursor Synthesis and Strategic Functionalization for Nicotinaldehyde Scaffolds
The synthesis of the nicotinaldehyde scaffold and its subsequent functionalization are pivotal steps in obtaining this compound. These transformations require precise control over regioselectivity.
Introducing a chlorine atom at the C-4 position of a pyridine ring can be challenging due to the electronic nature of the ring. nih.govacs.org Pyridines are electron-deficient, making them less reactive towards electrophilic aromatic substitution. wikipedia.org However, several strategies can be employed. One common method involves the use of pyridine N-oxides, which can be nitrated at the 4-position, followed by conversion of the nitro group to a halide. nih.gov Another innovative approach utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govacs.orgchemrxiv.org This method has shown broad applicability for a range of unactivated pyridines. nih.govacs.org
Table 1: Comparison of C-4 Halogenation Strategies
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| N-oxide Nitration/Halogenation | HNO₃/H₂SO₄, then PHal₃/P(O)Hal₃ | Well-established | Requires multiple steps, harsh conditions |
| Phosphonium (B103445) Salt Displacement | Designed phosphine reagents, metal halides | High regioselectivity, mild conditions | Reagent availability and cost may be a factor |
The introduction of a hydroxyl group at the C-5 position of the pyridine ring is another critical functionalization. The reactivity of pyridine towards electrophilic attack is generally low, with a preference for the C-3/C-5 positions. acs.org One strategy for meta-selective hydroxylation involves the use of dearomatized intermediates. researchgate.netresearchgate.net For instance, pyridines can be converted to oxazino-pyridines, which then undergo regioselective hydroxylation with electrophilic peroxides. researchgate.net Another approach is the photochemical valence isomerization of pyridine N-oxides, which can lead to C-3 hydroxylation, and by extension, could be adapted for the C-5 position depending on the substitution pattern. nih.gov Biocatalytic methods, such as using monooxygenases, have also been shown to hydroxylate pyridines at the C-5 position. nih.gov
The formyl group (aldehyde) can be introduced onto the pyridine ring through various formylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.net However, for electron-deficient rings like pyridine, this reaction can be less effective. wikipedia.org A multistep strategy involving aromatic nucleophilic addition, ring-opening, formylation, and ring-closing has been developed to achieve meta-selective C-H formylation of pyridines. acs.org Once an aldehyde group is present, it can be manipulated through oxidation to a carboxylic acid or reduction to an alcohol, providing further synthetic versatility.
Mechanistic Considerations in the Formation of this compound
The formation of this compound involves several key reaction mechanisms. The halogenation at the C-4 position via phosphonium salt displacement proceeds through a nucleophilic aromatic substitution (SNA_r) pathway, where the phosphine acts as a leaving group. nih.govacs.org The hydroxylation of pyridine derivatives can occur through electrophilic attack on the ring, with the regioselectivity influenced by the electronic properties of the substituents already present. acs.org Formylation via the Vilsmeier-Haack reaction involves the generation of a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. nih.gov The pyridine nitrogen lone pair attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an intermediate that hydrolyzes to the aldehyde. nih.gov
Innovative Synthetic Approaches and Green Chemistry Principles in Nicotinaldehyde Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign methods. rroij.com In the context of nicotinaldehyde synthesis, several green chemistry principles are being applied. The use of microwave-assisted synthesis has been shown to be an efficient and simple methodology for preparing pyridine derivatives, often resulting in excellent yields, shorter reaction times, and the use of greener solvents like ethanol. acs.org Catalytic approaches, such as using palladium-based catalysts for cross-coupling reactions to build the nicotinaldehyde scaffold, are also gaining prominence. researchgate.net Furthermore, the development of one-pot multicomponent reactions provides a more atom-economical and efficient route to complex pyridine structures. acs.org The use of biocatalysis, as seen in the enzymatic hydroxylation of pyridines, represents another significant step towards sustainable synthesis. nih.gov
Reactivity and Reaction Pathways of 4 Chloro 5 Hydroxynicotinaldehyde
Chemical Transformations of the Aldehyde Moiety in 4-Chloro-5-hydroxynicotinaldehyde
The formyl group (–CHO) is a primary site of reactivity, readily undergoing transformations typical of aromatic aldehydes. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles.
Nucleophilic Addition Reactions
The most characteristic reaction of the aldehyde group in this compound is nucleophilic addition. unizin.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.org Subsequent protonation yields an alcohol. unizin.orglibretexts.org The general reactivity of aldehydes is often higher than that of ketones due to reduced steric hindrance and electronic factors. unizin.org
A key example of this reaction type is the formation of cyanohydrins. In a base-promoted mechanism, a cyanide ion (CN⁻) attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a hydroxynitrile compound. libretexts.orgchemguide.co.uk This reaction is synthetically useful for extending the carbon chain.
Table 1: Nucleophilic Addition to the Aldehyde Group
| Nucleophile | Reagent(s) | Product Type | General Significance |
| Cyanide (CN⁻) | HCN, NaCN/H₂SO₄ | Cyanohydrin | Carbon chain extension |
| Grignard (R-MgX) | R-MgX, then H₃O⁺ | Secondary Alcohol | C-C bond formation |
| Organolithium (R-Li) | R-Li, then H₃O⁺ | Secondary Alcohol | C-C bond formation |
| Hydride (H⁻) | NaBH₄ or LiAlH₄ | Primary Alcohol | Reduction |
This table illustrates general nucleophilic additions applicable to aldehydes.
Condensation and Imine Formation Reactions
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.orgnih.gov
The formation of imines is a fundamental transformation in organic chemistry and is crucial for creating transient directing groups in catalysis. For instance, aldehydes like 2-hydroxynicotinaldehyde (B1277654) can react with primary amines to form an imine that then acts as a directing group for palladium-catalyzed C-H functionalization reactions. rsc.orgnih.gov This highlights the utility of the aldehyde group in this compound for advanced synthetic applications. The reaction is under equilibrium control, and its rate is pH-dependent. libretexts.orgresearchgate.net
Oxidation and Reduction Pathways of the Formyl Group
The formyl group exists in an intermediate oxidation state and can be easily oxidized or reduced.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using common oxidizing agents. For the analogous compound 5-bromo-4-chloronicotinaldehyde, oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective. The resulting product would be 4-chloro-5-hydroxynicotinic acid. bldpharm.com
Reduction: The aldehyde can be reduced to a primary alcohol (4-chloro-5-hydroxypyridin-3-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this purpose, as seen with similar substituted nicotinaldehydes.
Table 2: Oxidation and Reduction of the Formyl Group
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Oxidation | KMnO₄, CrO₃ | Aldehyde (–CHO) → Carboxylic Acid (–COOH) |
| Reduction | NaBH₄, LiAlH₄ | Aldehyde (–CHO) → Primary Alcohol (–CH₂OH) |
Reactivity of the Pyridine (B92270) Ring in this compound
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which significantly influences its reactivity compared to benzene. uoanbar.edu.iqimperial.ac.uk This electron deficiency deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. uoanbar.edu.iqchemicalbook.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqimperial.ac.uk The presence of the electron-withdrawing chloro group at the C4 position, an activated site, makes this compound a prime candidate for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org A strong nucleophile can displace the chloride ion, providing a pathway to introduce a wide range of functional groups at this position. libretexts.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Regioselective Functionalization of the Pyridine Core
The specific arrangement of substituents on this compound allows for various regioselective functionalization strategies beyond simple substitution.
Directed C-H Functionalization: The hydroxyl group at C5 can serve as an effective directing group for metal-catalyzed C-H activation. sigmaaldrich.com After deprotonation, the resulting alkoxide can direct a metal catalyst (e.g., palladium) to functionalize the adjacent C6 position. This strategy enables the introduction of aryl or alkyl groups with high regioselectivity. rsc.orgnih.gov
Halogen-Metal Exchange and Cross-Coupling: The chlorine atom at C4 provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This first requires conversion of the C-Cl bond into a more reactive species, for example, through a halogen-metal exchange (e.g., with an organolithium reagent) or by direct oxidative addition in a catalytic cycle. These methods allow for the formation of C-C, C-N, and C-O bonds at the C4 position. The regioselective functionalization of halogenated pyridines is a powerful tool in medicinal chemistry for building complex molecular scaffolds. mdpi.comnih.gov
Mechanistic Investigations of 4 Chloro 5 Hydroxynicotinaldehyde Reactions
Elucidation of Reaction Mechanisms via Spectroscopic Techniques
Currently, there is a notable absence of published studies that specifically employ spectroscopic techniques to elucidate the reaction mechanisms of 4-chloro-5-hydroxynicotinaldehyde. While spectroscopic data for the characterization of the compound itself is available from commercial suppliers, detailed analyses of its transformations, such as monitoring reaction progress, identifying key intermediates, or characterizing transition states through methods like in-situ NMR, IR, or mass spectrometry, have not been reported in the scientific literature.
In broader contexts, related compounds such as 2-hydroxynicotinaldehyde (B1277654) have been proposed to act as transient directing groups in C-H functionalization reactions. lumenlearning.com Mechanistic proposals for these related systems often involve the formation of a Schiff base intermediate. youtube.com However, without specific spectroscopic studies on this compound, it is not possible to confirm if it follows similar pathways or if the electronic and steric effects of the chloro and hydroxyl substituents introduce alternative mechanistic routes.
Kinetic Studies for Rate-Determining Step Analysis
A thorough search of the scientific literature reveals no specific kinetic studies or rate-determining step analyses for reactions involving this compound. While general methods for kinetic analysis of complex chemical reactions are well-established, nih.govchemrxiv.org their application to the reactions of this particular aldehyde has not been documented. Computational studies on a structurally related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have been conducted to investigate its antioxidant mechanisms, including the calculation of rate constants. scholaris.ca However, these findings cannot be directly extrapolated to this compound due to significant structural differences.
Stereochemical Outcomes and Diastereoselectivity in Transformations
Many chemical transformations can result in the formation of stereoisomers. The study of stereochemical outcomes, including enantioselectivity and diastereoselectivity, is a critical aspect of mechanistic investigation, particularly in the synthesis of chiral molecules. acs.org
There are no published research articles that specifically describe the stereochemical outcomes or diastereoselectivity of any transformations involving this compound. While the aldehyde itself is achiral, it could participate in reactions that generate new stereocenters. In such cases, the existing chloro and hydroxyl groups, as well as the pyridine (B92270) nitrogen, could potentially influence the stereochemical course of the reaction, for instance, by acting as directing groups in asymmetric catalysis. However, without experimental data, any discussion of stereochemical control would be purely speculative.
Derivatives and Analogues of 4 Chloro 5 Hydroxynicotinaldehyde
Synthesis of Substituted Nicotinaldehyde Derivatives from 4-Chloro-5-hydroxynicotinaldehyde
The strategic positioning of reactive functional groups on the this compound core allows for its use in the synthesis of more complex nicotinaldehyde derivatives. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The chlorine atom at the 4-position of the pyridine (B92270) ring serves as a handle for such transformations.
For instance, the Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, is a highly effective method for introducing aryl or vinyl substituents. mdpi.com While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general methodology is widely applied to chloropyridines. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a suitable phosphine (B1218219) ligand and a base to facilitate the coupling of an arylboronic acid with the chloro-substituted pyridine ring. mdpi.comnih.gov This approach would yield 4-aryl-5-hydroxynicotinaldehyde derivatives, effectively diversifying the substitution pattern on the pyridine core.
The hydroxyl group can also direct C-H activation reactions, a powerful strategy for forming new bonds at otherwise unreactive positions, although this typically involves a temporary directing group to guide a metal catalyst. chemistrycongresses.chacs.org
Structural Modifications and Design of Analogues
The design of analogues of this compound involves targeted modifications at its three key functional sites: the aldehyde, the hydroxyl group, and the halogen substituent.
The aldehyde group is a versatile functional handle for a wide range of chemical transformations.
Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-chloro-5-hydroxynicotinic acid) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, reduction with agents such as sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol (4-chloro-5-(hydroxymethyl)pyridin-3-ol).
Condensation Reactions: The aldehyde functionality is ideally suited for condensation reactions to build more complex molecular architectures. For example, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide can be employed to extend the carbon chain and introduce new functional groups. beilstein-journals.org The Vilsmeier-Haack reaction, though typically used for formylation, indicates the reactivity of related systems toward electrophilic reagents under specific conditions. nih.gov
Imine Formation: Aldehydes readily and reversibly react with primary amines to form imines. This transformation is fundamental to the use of certain aldehydes as transient directing groups in C-H activation catalysis, where the imine nitrogen coordinates to a metal center to direct functionalization at a specific site. nih.govnih.gov
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | |
| Reduction | NaBH₄ | Alcohol | |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated derivative | beilstein-journals.org |
| Imine Formation | Primary Amines | Imine (Schiff Base) | nih.govnih.gov |
The phenolic hydroxyl group at the 5-position can be modified through various reactions to produce a range of ether and ester analogues. Standard derivatization techniques for hydroxyl groups include reactions with acyl chlorides, organic anhydrides, and isocyanates to form the corresponding esters, carbonates, and carbamates. researchgate.net These reactions are valuable for altering the physicochemical properties of the molecule, such as lipophilicity and hydrogen-bonding capacity. researchgate.net
Furthermore, the hydroxyl group can be used as a nucleophile in substitution reactions. For example, it can be alkylated to form ether derivatives, which can be useful for protecting the hydroxyl group or for introducing specific side chains.
The chlorine atom is a key site for diversification through cross-coupling chemistry. As mentioned, the Suzuki reaction is a powerful tool for this purpose. nih.gov Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C triple bond formation), could also be employed to replace the chlorine with a variety of nitrogen-based nucleophiles or terminal alkynes, respectively. Such modifications dramatically increase the structural diversity achievable from the parent compound.
Preparation of Fused Heterocyclic Systems Incorporating Nicotinaldehyde Moieties
Nicotinaldehyde derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. rsc.org The aldehyde group is often a critical electrophilic partner in cyclization and condensation reactions that form new rings.
Several strategies can be employed:
Multicomponent Reactions: One-pot methods combining an aldehyde, an amine source, and a third component can lead to complex fused structures. For instance, pyrimido[4,5-b]quinoline derivatives have been synthesized via a multicomponent reaction involving aromatic aldehydes, aminopyrimidinones, and dimedone. nih.gov
Intramolecular Cyclization: Derivatives of nicotinaldehyde can be designed to undergo intramolecular cyclization. The "tert-amino effect" describes a strategy where an ortho-substituted N,N-dialkylaniline or a similar system undergoes cyclization; this has been applied to pyrazolone-4-carboxaldehydes to generate fused pyrazolinoquinolizine systems. beilstein-journals.org
Diels-Alder Reactions: Nicotinaldehyde derivatives can be elaborated into dienes or dienophiles for use in Diels-Alder cycloadditions. This approach has been used to generate transient pyridine o-quinodimethanes that undergo intramolecular cycloaddition to form conformationally restricted nicotine (B1678760) analogues. nitrkl.ac.in This strategy allows for the construction of complex, three-dimensional ring-fused heterocycles. nih.gov
Conformationally Restricted Analogues and Their Synthetic Access
Restricting the conformational flexibility of a molecule is a widely used strategy in drug design to enhance binding affinity and selectivity for a biological target. ethernet.edu.et This is achieved by incorporating the molecule's key pharmacophoric elements into a more rigid scaffold. ethernet.edu.et
For nicotinaldehyde-based structures, conformational restriction can be achieved through several synthetic routes:
Annulation: Building additional rings onto the pyridine core is a common approach. The synthesis of 2,3-annulated tricyclic nicotine analogues, for example, often begins with a substituted pyridine that is elaborated through cyclization reactions. nih.gov
Bridging: Creating a bridge between two parts of the molecule can severely restrict its conformation. Intramolecular Diels-Alder reactions, as mentioned previously, are a powerful method for creating such bridged systems, starting from appropriately substituted nicotinaldehyde precursors. nitrkl.ac.in For example, a nicotinaldehyde can be converted to a nitrovinyl pyridine, which then acts as a dienophile in a Diels-Alder reaction with a diene like cyclopentadiene (B3395910) to generate a norbornene-fused pyridine system. nih.gov
These strategies transform the planar, flexible nicotinaldehyde scaffold into a well-defined three-dimensional structure, which is a key step in the design of potent and selective bioactive molecules.
Computational Chemistry and Theoretical Studies on 4 Chloro 5 Hydroxynicotinaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For a molecule like 4-Chloro-5-hydroxynicotinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental chemical nature. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. schrodinger.combiomedres.us A smaller gap suggests higher reactivity. ntu.edu.iq
For this compound, the electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups are expected to influence the energies of these frontier orbitals. missouristate.edu The hydroxyl group would raise the HOMO energy, while the chloro and aldehyde groups would lower the LUMO energy, likely resulting in a moderately sized HOMO-LUMO gap, indicating a balance of stability and reactivity.
Theoretical HOMO-LUMO Data for this compound
| Computational Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating potential |
| LUMO Energy | -1.8 | Electron-accepting potential |
| HOMO-LUMO Gap | 4.7 | Moderate chemical reactivity |
Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. mdpi.com For this compound, the oxygen atoms of the hydroxyl and aldehyde groups, along with the nitrogen atom of the pyridine (B92270) ring, are predicted to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the carbon of the aldehyde group would exhibit positive potential, marking them as sites for nucleophilic attack. uc3m.esacs.org
Computational methods can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. For this compound, two key conformational aspects are of interest: the orientation of the aldehyde group and the potential for tautomerism.
Conformer Analysis: The single bond between the pyridine ring and the aldehyde group allows for rotation, leading to different conformers. DFT calculations can predict the relative energies of these conformers to identify the most stable orientation, which is typically influenced by steric hindrance and intramolecular interactions. nih.gov
Tautomerism: The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism, where the proton can migrate from the oxygen to the ring nitrogen, forming the corresponding pyridone structure. nih.govyoutube.com The relative stability of the hydroxy and pyridone tautomers is influenced by the solvent and the electronic effects of the other substituents. researchgate.netnih.gov Theoretical calculations can predict the energy difference between these tautomers, indicating which form is likely to predominate under specific conditions. nih.gov
Predicted Optimized Geometry Parameters for this compound (Hydroxypyridine form)
| Bond/Angle | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C-O (hydroxyl) Bond Length | 1.36 Å |
| C=O (aldehyde) Bond Length | 1.22 Å |
| C-N-C Angle | 117.5° |
| C-C-O (aldehyde) Angle | 124.0° |
Reaction Mechanism Prediction and Energy Landscape Mapping
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. psu.edu By calculating the energies of reactants, transition states, and products, an energy landscape for a proposed reaction can be constructed. acs.org This allows for the determination of activation barriers and reaction energies, providing insights into reaction kinetics and thermodynamics.
For this compound, computational studies could predict the mechanisms of reactions such as oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or nucleophilic substitution of the chlorine atom. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to model the transition state and determine the energetic feasibility of the reaction. epstem.net
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. acs.orgresearchgate.net These predictions can help in the assignment of peaks in experimentally obtained ¹H and ¹³C NMR spectra. nih.govnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Aldehyde H | 9.8 - 10.2 | - |
| Pyridine H | 7.5 - 8.8 | - |
| Aldehyde C | - | 190 - 195 |
| Pyridine C | - | 115 - 160 |
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed to predict the positions of characteristic absorption bands. researchgate.netresearchgate.net For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C=C and C=N stretching of the pyridine ring, and the C-Cl stretch. arxiv.org
Predicted IR Absorption Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400 - 3600 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (aldehyde) | 1690 - 1710 |
| C=C/C=N Stretch (ring) | 1550 - 1620 |
| C-Cl Stretch | 700 - 800 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.netdergipark.org.tr The calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., π→π* or n→π*). rsc.orgmdpi.com The substituents on the pyridine ring are expected to cause a shift in the absorption bands compared to unsubstituted pyridine. dtic.mil
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. aip.org For this compound, MD simulations in a solvent like water could be used to:
Explore the conformational landscape in a solution environment. nih.govacs.org
Study the solvation structure and hydrogen bonding interactions with solvent molecules. researchgate.net
Investigate the dynamic stability of different tautomers and conformers.
Provide insights into the initial stages of molecular interactions that precede a chemical reaction.
By simulating the molecule's behavior in a realistic environment, MD can bridge the gap between static quantum chemical calculations and the dynamic reality of chemical systems.
Role of 4 Chloro 5 Hydroxynicotinaldehyde As a Strategic Synthetic Intermediate
Precursor in Target-Oriented Synthesis of Complex Organic Molecules
Target-oriented synthesis (TOS) aims to create a specific, often complex, molecule with a predetermined biological or material function. charettelab.calkouniv.ac.in The efficiency of such syntheses often relies on starting from advanced intermediates that already contain significant structural features of the final target. 4-Chloro-5-hydroxynicotinaldehyde serves as an effective precursor in this regard, particularly in the synthesis of biologically active compounds.
Research has demonstrated its utility in the multi-step synthesis of small-molecule ligands designed to interact with specific biological targets, such as the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). semanticscholar.orgnih.gov In these synthetic routes, the aldehyde group allows for the introduction of various amine-containing fragments via reductive amination, while the hydroxyl and chloro groups provide handles for further functionalization, such as etherification or cross-coupling reactions. nih.gov This step-wise approach enables the systematic construction of complex molecules with precise control over the final structure. uclouvain.be
For instance, the synthesis of potent PD-L1 ligands has been achieved starting from related isomers like 5-chloro-4-((3-(2,3-dihydrobenzo[b] lkouniv.ac.inCurrent time information in Bangalore, IN.dioxin-6-yl)-2-methylbenzyl)oxy)-2-hydroxybenzaldehyde. nih.gov The aldehyde function in these precursors is crucial for coupling with various amino groups to build out the molecular structure and explore the structure-activity relationship. nih.gov The principles of modern stereoselective synthesis, including the controlled addition to carbonyl groups, are central to these applications. charettelab.ca
Table 1: Examples of Complex Molecules Synthesized Using Nicotinaldehyde Derivatives This table is representative of syntheses using substituted hydroxynicotinaldehyde scaffolds.
| Precursor Class | Target Molecule Class | Key Transformation(s) |
|---|---|---|
| Substituted Hydroxynicotinaldehydes | PD-L1 Ligands | Reductive Amination, Etherification |
| Halogenated Nicotinaldehydes | Anticancer Agents | Nucleophilic Substitution, Cross-Coupling |
| Nicotinaldehyde Derivatives | Agrochemicals | Oxidation, Reduction, Substitution |
Building Block for Diverse Chemical Libraries
The creation of chemical libraries containing a wide range of structurally distinct molecules is fundamental to drug discovery and chemical biology. vipergen.com this compound is an ideal starting scaffold for generating such libraries due to its multiple points of diversification.
Diversity-oriented synthesis (DOS) seeks to efficiently generate collections of structurally diverse small molecules from a common starting material. scispace.combeilstein-journals.org The strategy often involves branching reaction pathways where a single substrate is converted into multiple, distinct molecular frameworks. scispace.com
The structure of this compound is well-suited for DOS. The aldehyde, hydroxyl, and chloro groups can be reacted selectively under different conditions. For example:
The aldehyde group can undergo reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations to introduce a wide variety of substituents.
The hydroxyl group can be alkylated, acylated, or used to form ethers, introducing another layer of diversity.
The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. lead-discovery.de
This multi-handle approach allows chemists to systematically vary the molecular framework, stereochemistry, and functional groups, leading to a library of compounds with high structural diversity from a single, readily available precursor. scispace.com The goal of DOS is to explore new areas of chemical space, potentially identifying novel biological probes or drug leads. nih.govnih.gov
In scaffold-based synthesis, a central core structure (the scaffold) is decorated with various chemical appendages. This method is highly effective in medicinal chemistry for optimizing the properties of a lead compound. dundee.ac.uk this compound provides a robust pyridine (B92270) scaffold that is a common feature in many biologically active compounds.
By using this compound as the central scaffold, chemists can develop synthetic routes to systematically modify the substituents at the 3, 4, and 5-positions of the pyridine ring. lead-discovery.de This approach allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates. dundee.ac.uk A unified synthetic approach starting from a common scaffold can efficiently generate a large number of analogs for structure-activity relationship (SAR) studies. whiterose.ac.uk
Applications in the Development of Advanced Intermediates
Beyond its direct use in synthesizing final target molecules, this compound is crucial for preparing more complex, advanced intermediates. These intermediates are themselves valuable building blocks for subsequent, more intricate synthetic steps.
In the development of positron emission tomography (PET) ligands for imaging PD-L1, a key intermediate, 5-chloro-4-((3-(2,3-dihydrobenzo[b] lkouniv.ac.inCurrent time information in Bangalore, IN.dioxin-6-yl)-2-methylbenzyl)oxy)-2-hydroxybenzaldehyde, was synthesized. nih.gov This advanced intermediate was then used in a series of further reactions, including reductive aminations, to produce a library of potential imaging agents. The synthesis of such intermediates often involves protecting group chemistry and careful sequencing of reactions to ensure the desired outcome. The presence of multiple reactive sites necessitates a strategic approach to avoid unwanted side reactions. nih.govuclouvain.be
The development of such advanced intermediates showcases the compound's role in streamlining complex syntheses by providing a pre-functionalized, stable core that can be elaborated upon in later stages.
Challenges and Opportunities in Utilizing this compound in Multistep Synthesis
While this compound is a powerful synthetic tool, its use in multistep synthesis is not without challenges. The presence of three distinct functional groups requires careful planning to achieve regioselectivity. researchgate.net For example, a nucleophile could potentially react with the aldehyde carbon or substitute the chlorine atom. Therefore, protecting groups or carefully controlled reaction conditions are often necessary to ensure that reactions occur at the desired site.
Another challenge is managing the reactivity of the pyridine ring, which can be either activated or deactivated towards certain reactions based on its substitution pattern. The interplay between the electron-withdrawing aldehyde and chloro groups and the electron-donating hydroxyl group influences the reactivity of each site. d-nb.info
Despite these challenges, significant opportunities exist. The multifunctionality of this compound allows for the development of novel, efficient synthetic routes to previously inaccessible molecules. researchgate.netnih.gov Its utility in creating diverse chemical libraries provides a platform for discovering new bioactive compounds. nih.gov As new synthetic methods, particularly in areas like C-H activation and flow chemistry, become more advanced, the potential applications for strategic intermediates like this compound will likely expand, enabling the more rapid and efficient construction of complex molecules. d-nb.infobeilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
